molecular formula C22H36O5 B11957923 (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl hexadecanoate CAS No. 34099-72-4

(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl hexadecanoate

Cat. No.: B11957923
CAS No.: 34099-72-4
M. Wt: 380.5 g/mol
InChI Key: SCMIWPGWSPIICN-UHFFFAOYSA-N
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Description

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl palmitate is a chemical compound with the molecular formula C22H36O5 It is characterized by a pyran ring substituted with a hydroxy group and a palmitate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl palmitate typically involves the esterification of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methanol with palmitic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl palmitate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl palmitate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyran ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Hydrochloric acid or sodium hydroxide in water at elevated temperatures.

Major Products Formed

    Oxidation: Formation of (5-Oxo-4-oxo-4H-pyran-2-yl)methyl palmitate.

    Reduction: Formation of (5-Hydroxy-4-hydroxy-4H-pyran-2-yl)methyl palmitate.

    Substitution: Formation of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methanol and palmitic acid.

Scientific Research Applications

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl palmitate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.

Mechanism of Action

The mechanism of action of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl palmitate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the pyran ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the palmitate ester can interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate: Similar structure but with an acetate ester instead of a palmitate ester.

    (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl butyrate: Similar structure but with a butyrate ester instead of a palmitate ester.

    (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl stearate: Similar structure but with a stearate ester instead of a palmitate ester.

Uniqueness

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl palmitate is unique due to its long-chain palmitate ester, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications where lipid solubility and membrane interactions are important.

Properties

CAS No.

34099-72-4

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

(5-hydroxy-4-oxopyran-2-yl)methyl hexadecanoate

InChI

InChI=1S/C22H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)27-17-19-16-20(23)21(24)18-26-19/h16,18,24H,2-15,17H2,1H3

InChI Key

SCMIWPGWSPIICN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)O

Origin of Product

United States

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